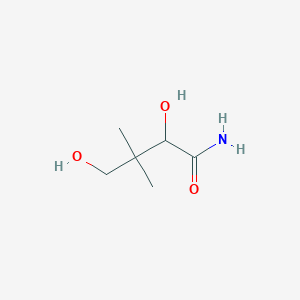

2,4-Dihydroxy-3,3-dimethylbutanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQLNIMYRMBBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377336 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-86-1 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2,4-Dihydroxy-3,3-dimethylbutanamide (The Pantoic Amide Core)

CAS: 4417-86-1 Synonyms: Pantoamide, Pantoic acid amide, 2,4-Dihydroxy-3,3-dimethylbutyramide Molecular Formula: C₆H₁₃NO₃ Molecular Weight: 147.17 g/mol [1]

Abstract

In the landscape of pharmaceutical development, 2,4-Dihydroxy-3,3-dimethylbutanamide (CAS 4417-86-1) serves a dual role: it is a versatile chiral building block for pantothenate derivatives and a critical process impurity in the manufacturing of Vitamin B5 (Pantothenic Acid) and Dexpanthenol.[2] This guide analyzes the compound's physicochemical architecture, synthetic pathways, and the rigorous analytical protocols required for its detection in GMP environments.

Part 1: Chemical Identity & Molecular Architecture

Structural Significance

The molecule represents the primary amide of pantoic acid. Its structure consists of a gem-dimethyl backbone flanked by a primary hydroxyl group (C4), a secondary hydroxyl group (C2), and a terminal amide.

-

Chiral Center: The C2 carbon is a stereocenter. The (R)-enantiomer (D-isomer) is the biologically relevant form, serving as the structural core for Coenzyme A precursors.

-

Stability: The amide bond is relatively stable at neutral pH but susceptible to hydrolysis under strongly acidic or alkaline conditions, reverting to pantoic acid and ammonia.

Physicochemical Properties Profile[3]

| Property | Value / Characteristic | Relevance to Processing |

| Physical State | White to off-white crystalline solid | Easy to handle in powder dispensing. |

| Melting Point | 126 – 128 °C | Distinct from Pantolactone (92°C), aiding in thermal characterization. |

| Solubility | High in Water, Ethanol, Methanol | Requires polar mobile phases (Reverse Phase Aqueous) for chromatography. |

| pKa | ~13 (Amide proton), ~14 (Hydroxyls) | Non-ionizable in standard HPLC pH ranges (2-8). |

| Chromophore | Weak (Carbonyl n→π* transition) | Critical: Poor UV detection >210 nm. Requires low-UV or universal detectors (CAD/RID). |

Part 2: Synthetic Pathways & Formation Mechanisms

The formation of this compound typically occurs via the aminolysis of Pantolactone . This reaction is chemically significant as both a deliberate synthetic route and an unwanted side reaction during the synthesis of Pantothenic acid if ammonia is present as a contaminant.

Synthesis Workflow (Ammonolysis)

The reaction proceeds via nucleophilic attack of ammonia on the lactone carbonyl.

Figure 1: The aminolysis pathway converting D-Pantolactone to Pantoamide.

Impurity Generation in Dexpanthenol Synthesis

In the industrial production of Dexpanthenol (reaction of Pantolactone with 3-amino-1-propanol), the presence of trace ammonia or hydrolysis of the 3-amino-1-propanol can lead to Pantoamide as a competitive impurity.

-

Mechanism: Competitive nucleophilic attack.

-

Control Strategy: Use of high-purity amines and anhydrous conditions to suppress amide hydrolysis.

Part 3: Analytical Profiling & Quality Control

Detecting CAS 4417-86-1 is challenging due to its lack of a strong UV chromophore. Standard UV detection at 254 nm is ineffective.

Recommended Analytical Method: RP-HPLC-CAD

Charged Aerosol Detection (CAD) or Refractive Index Detection (RID) is recommended over UV for robust quantification.

Method parameters:

| Parameter | Specification | Rationale |

| Column | C18 Polar-Embedded (e.g., Aquasil C18), 150 x 4.6 mm, 3µm | Retains polar analytes better than standard C18; prevents "phase collapse" in high aqueous content. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0) | Provides ionic strength; pH 4.0 stabilizes the amide. |

| Mobile Phase B | Acetonitrile (ACN) | Organic modifier for elution. |

| Gradient | 0-5 min: 2% B (Isocratic)5-15 min: 2% -> 30% B | Initial low organic holds the polar Pantoamide; gradient elutes less polar impurities (e.g., Pantolactone). |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Detection | CAD (Nebulizer Temp: 35°C) or UV @ 205 nm | CAD is universal. If UV is used, 205 nm is mandatory to catch the amide bond absorption. |

| Retention Time | ~3.5 - 4.5 min | Elutes early due to high polarity. |

Impurity Limits (ICH Q3A/B)

For drug substances (e.g., Dexpanthenol), Pantoamide is treated as a process-related impurity.

-

Reporting Threshold: >0.05%

-

Identification Threshold: >0.10%

-

Qualification Threshold: >0.15%

Part 4: Biological Context & Applications[3]

Role as a Chiral Intermediate

While Pantoamide itself is not a vitamin, it retains the absolute configuration of the (R)-pantoic acid moiety. It is used in the synthesis of Pantothenamide analogues , which are currently being investigated as antimicrobials (specifically anti-plasmodial agents targeting CoA biosynthesis).

Stability & Degradation

Pantoamide is a degradation marker for Pantothenic acid derivatives.

-

Acidic Hydrolysis: Cleaves to Pantoic Acid + Ammonia.

-

Thermal Stress: Stable up to melting point; prolonged heating >130°C may cause dehydration to nitriles or re-cyclization to pantolactone (reversible equilibrium).

Figure 2: Stability cycle showing degradation and interconversion pathways.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2764170, this compound. Retrieved from [Link]

Sources

2,4-Dihydroxy-3,3-dimethylbutanamide molecular structure

Title: Technical Monograph: 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantoamide) Subtitle: Structural Characterization, Synthetic Pathways, and Biological Interface in Coenzyme A Metabolism

Executive Summary

This technical guide provides a comprehensive analysis of This compound (CAS: 4417-86-1), colloquially known as Pantoamide . Distinct from the antimicrobial class known as "pantothenamides" (which are amides of the full pantothenic acid molecule), this compound represents the primary amide of the pantoic acid moiety.

Its significance lies in its role as a chiral building block and a metabolic probe within the Coenzyme A (CoA) biosynthetic pathway.[1] This guide details its physicochemical profile, the thermodynamics of its synthesis via lactone aminolysis, and its utility in probing the substrate specificity of Pantothenate Synthetase (PanC).

Molecular Architecture & Physicochemical Profile

The molecule features a gem-dimethyl group adjacent to a chiral secondary alcohol and a primary amide. The biological activity is strictly governed by the stereochemistry at the C2 position, with the (R)-enantiomer being the biologically relevant form derived from D-pantolactone.

Structural Specifications

| Parameter | Data |

| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide |

| Common Synonyms | Pantoamide; Pantoic acid amide |

| CAS Registry | 4417-86-1 (General), 81-13-0 (Related D-Pantolactone precursor) |

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 147.17 g/mol |

| SMILES | CC(C)(CO)C(N)=O |

| Chirality | (R)-isomer (D-series) is bioactive |

Physicochemical Properties

| Property | Value | Context |

| Melting Point | 126–128 °C | Crystalline solid stability |

| LogP | -1.0 | Highly hydrophilic; aqueous soluble |

| H-Bond Donors | 3 | Amide NH₂ + 2 Hydroxyls |

| H-Bond Acceptors | 3 | Carbonyl O + 2 Hydroxyl O |

| pKa | ~13 (Amide) | Neutral at physiological pH |

Synthetic Pathways: Lactone Aminolysis

The most robust synthetic route involves the nucleophilic ring-opening of D-(-)-pantolactone. Unlike peptide coupling, this reaction exploits the ring strain of the lactone to drive amide formation.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of the lactone. The reaction is generally performed in polar protic solvents (Methanol or Water) to stabilize the transition state.

Key Mechanistic Insight: The steric bulk of the gem-dimethyl group at C3 protects the adjacent primary hydroxyl, preventing unwanted side reactions, but it also slows the initial nucleophilic attack, requiring optimized temperature control.

Visualization: Synthesis & CoA Pathway Context

Figure 1: Synthetic route from D-Pantolactone (Left) and the molecule's interference potential in the PanC enzymatic step of Coenzyme A biosynthesis (Right).

Biological Interface & Pharmacology

Enzyme Interaction: PanC (Pantothenate Synthetase)

In the canonical CoA pathway, PanC condenses pantoate with

-

Mechanism: Pantoamide acts as a non-reactive substrate analogue . It mimics the pantoate structure but lacks the carboxylate group necessary for adenylation (the formation of pantoyl-adenylate intermediate).

-

Research Application: It is used in crystallographic studies to map the pantoate binding pocket of PanC without triggering the catalytic turnover.

Distinction from "Pantothenamides"

It is critical to distinguish this molecule from Pantothenamides (e.g., N5-pan, N7-pan).

-

Pantoamide (This Topic): Amide of Pantoic Acid (Fragment).[2]

-

Pantothenamide: Amide of Pantothenic Acid (Full Vitamin).[2][3]

-

Implication: Pantothenamides are antibiotics that hijack the CoA salvage pathway. Pantoamide is a precursor fragment that probes the de novo synthesis pathway.

Experimental Protocols

Protocol A: Chemical Synthesis of (R)-Pantoamide

Objective: Synthesis of (R)-2,4-dihydroxy-3,3-dimethylbutanamide from D-pantolactone.

Reagents:

-

D-(-)-Pantolactone (CAS 599-04-2), >99% ee.

-

Ammonium Hydroxide (28-30% NH₃) or Methanolic Ammonia (7N).

-

Solvent: Methanol (anhydrous).

Workflow:

-

Dissolution: Dissolve 10.0 g (76.8 mmol) of D-pantolactone in 30 mL of anhydrous methanol in a round-bottom flask.

-

Aminolysis: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 50 mL of 7N NH₃ in methanol (excess). Note: Aqueous ammonia can be used but requires longer drying times.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 12–18 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1). Disappearance of the lactone spot (Rf ~0.8) indicates completion.

-

Isolation: Concentrate the mixture under reduced pressure (Rotovap) at 40°C to remove solvent and excess ammonia.

-

Purification: The resulting viscous oil often crystallizes upon standing. Recrystallize from minimal hot Ethanol/Ethyl Acetate (1:4) to yield white needles.

-

Yield: Expected yield >90%.

Protocol B: HPLC Purity Assay

Objective: Quantify purity and verify lack of hydrolyzed pantoic acid.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B (Isocratic); 5-15 min: 5% -> 50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond absorption) |

| Retention | Pantoamide elutes early (polar) due to LogP -1.0 |

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 4417-86-1).[4][5][6][7]Link

-

PubChem. (2024).[8][5][9] Compound Summary: this compound.[4][8][5][6][7][9][10] National Library of Medicine. Link

-

Spry, C., et al. (2008). "Pantothenamides as antimicrobial agents."[2][3] FEMS Microbiology Reviews, 32(1), 56-106. (Context on Pan-pathway analogues). Link

-

BenchChem. (2025).[1] Synthesis of (R)-2,4-dihydroxy-3,3-dimethylbutanoic acid and derivatives.Link

-

Stenutz, R. (2024). Crystal structure data for pantoic acid derivatives.Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Antiplasmodial Pantothenamide Analogues Reveal a New Way by Which Triazoles Mimic Amide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 4417-86-1 [chemicalbook.com]

- 5. This compound | C6H13NO3 | CID 2764170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 4417-86-1|this compound|BLD Pharm [bldpharm.com]

- 8. (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;octanoic acid | C17H35NO6 | CID 87615057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide [stenutz.eu]

A Comprehensive Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanamide: Nomenclature, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Key Chemical Intermediate

In the landscape of complex organic synthesis, precision in nomenclature is paramount. 2,4-Dihydroxy-3,3-dimethylbutanamide is a specific chiral molecule that serves as a critical intermediate in the synthesis of essential biochemicals. While not as widely recognized by its systematic name, its role, particularly in the production of Vitamin B5 and its derivatives, underscores its importance in both research and industrial applications. This guide provides a detailed exploration of this compound, clarifying its identity, outlining its synthesis, and placing it within the broader context of its more well-known chemical relatives.

Part 1: Nomenclature and Identification

A primary source of confusion surrounding this compound is its relationship with other compounds that share the same core pantoic acid backbone. It is crucial to distinguish it from its more famous counterparts:

-

Pantothenic Acid (Vitamin B5): The carboxylic acid form, essential for the synthesis of Coenzyme A.[1]

-

Panthenol (Provitamin B5): The alcohol analog, which is oxidized in the body to pantothenic acid.[2]

-

Pantolactone: The cyclic ester (lactone) of pantoic acid, and the direct precursor for the synthesis of this compound.[3][4]

This compound is, specifically, the amide of pantoic acid .

Alternative Names and Synonyms

The following table summarizes the various identifiers for this compound. The stereochemistry, typically the (R)-enantiomer, is crucial for its biological relevance as a precursor.

| Identifier Type | Identifier | Source |

| Systematic IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide | PubChem[5] |

| CAS Number | 4417-86-1 (for the racemate) | Sigma-Aldrich[6] |

| 27778-35-4 (for the (R)-enantiomer) | PubChem[5] | |

| Common Synonyms | Pantoic acid amide | PubChem[5] |

| (R)-Pantoamide | ||

| Depositor-Supplied Synonyms | 2,4-dihydroxy-3,3-dimethyl-butanamide | PubChem[7] |

| DTXSID10377336 | PubChem[7] | |

| SCHEMBL10076382 | PubChem[5] |

Structural Distinctions

To visually clarify the relationships between these compounds, the following diagram illustrates their distinct chemical structures.

Caption: Structural relationships between this compound and its key precursors and derivatives.

Part 2: Physicochemical Properties

The following table outlines the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H13NO3 | PubChem[7][8] |

| Molecular Weight | 147.17 g/mol | PubChem[5][7][8] |

| XLogP3-AA (LogP) | -1 | PubChem[5][7] |

| Hydrogen Bond Donor Count | 3 | PubChem[5][7] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5][7] |

| Rotatable Bond Count | 3 | PubChem[5][7] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[5][7] |

| Complexity | 133 | PubChem[5][7] |

Part 3: Synthesis and Reactivity

This compound is primarily synthesized via the ammonolysis of pantolactone. This reaction involves the ring-opening of the lactone by ammonia.

Synthesis Pathway

Caption: Synthesis of this compound from Pantolactone.

Experimental Protocol: Synthesis from (D)-Pantolactone

The following protocol is adapted from established chemical synthesis principles for the ammonolysis of lactones.

Objective: To synthesize (R)-2,4-Dihydroxy-3,3-dimethylbutanamide from (D)-Pantolactone.

Materials:

-

(D)-Pantolactone

-

Anhydrous Ammonia (gas) or concentrated aqueous Ammonium Hydroxide

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using anhydrous ammonia)

-

Reflux condenser (if heating is required)

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve a known quantity of (D)-Pantolactone in anhydrous methanol. The concentration can typically be in the range of 1-2 M.

-

Ammonolysis (Method A - Anhydrous Ammonia):

-

Cool the methanolic solution of pantolactone to 0°C using an ice bath.

-

Slowly bubble anhydrous ammonia gas through the solution with gentle stirring. The reaction is exothermic, so maintain the temperature at 0-5°C.

-

Continue the addition of ammonia until the solution is saturated.

-

Seal the flask and allow it to stir at room temperature for 12-24 hours.

-

-

Ammonolysis (Method B - Aqueous Ammonium Hydroxide):

-

To the methanolic solution of pantolactone, add an excess of concentrated aqueous ammonium hydroxide (e.g., 3-5 equivalents).

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of pantolactone), remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, will be a viscous oil or a solid.

-

-

Purification (if necessary):

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Self-Validation: The identity and purity of the synthesized product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined and compared to literature values.

Reactivity and Downstream Conversion

The primary chemical utility of this compound is as a precursor to pantothenic acid and its derivatives. The amide can be hydrolyzed under acidic or basic conditions to yield pantoic acid. More importantly, it can be coupled with β-alanine or its esters to form pantothenic acid.

Part 4: Applications in Research and Development

This compound is predominantly used as a biochemical for research purposes and as an intermediate in multi-step organic syntheses.[8]

-

Synthesis of Pantothenic Acid and its Analogs: Its primary application is in the synthesis of D-pantothenic acid.[9] By synthesizing and modifying this intermediate, researchers can create a variety of pantothenic acid analogs for use in drug discovery and metabolic studies.

-

Chiral Building Block: The enantiomerically pure forms of this compound serve as valuable chiral building blocks in the synthesis of more complex molecules where the stereochemistry of the diol moiety is critical.

While not a therapeutic agent itself, its role as a precursor to Vitamin B5 is significant. Pantothenic acid is essential for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[10]

Part 5: Spectroscopic and Safety Data

Spectroscopic Characterization

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for this compound are not widely available in public databases. For definitive characterization, it is recommended to perform these analyses on a purified sample. However, predicted mass spectrometry data is available.[11]

-

Mass Spectrometry (GC-MS): A spectrum for this compound is available in the Wiley/NIST database, which can be used for comparison.[7]

Safety and Handling

-

Hazard Classification: This chemical is generally classified as an irritant.[12]

-

Precautionary Statements:

-

Causes skin, eye, and respiratory tract irritation.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes or skin, rinse immediately with plenty of water.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

Conclusion

This compound is a fundamentally important, albeit often overlooked, chemical intermediate. A precise understanding of its nomenclature, properties, and synthesis is essential for researchers and scientists working in the fields of organic synthesis, biochemistry, and drug development. By clearly distinguishing this compound from its more widely known relatives and providing a framework for its synthesis and handling, this guide serves as a valuable technical resource for the scientific community.

References

- PubChem. (n.d.). 2,4-dihydroxy-3,3-dimethylbutanenitrile.

- Google Patents. (n.d.). EP0528256A1 - D-2,4-dihydroxy-3,3-dimethylbutyronitrile, its production and use and process for production of D-pantolactone, D-2,4-dihydroxy-3,3-dimethylbutyramide and D-pantothenic acid.

- Google Patents. (n.d.). EP0436730A1 - Method of producing d-pantolactone.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2018). SUPPORTING INFORMATION The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amide. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). (R)-2,4-Dihydroxy-3,3-dimethylbutanamide. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). D-Pantolactone. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Pantothenic acid. Retrieved February 2, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved February 2, 2026, from [Link]

-

PubMed. (1990). Synthesis and biological activity of novel vitamin D analogues: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1 alpha,25-dihydroxy-26,27-dimethylvitamin D3. Retrieved February 2, 2026, from [Link]

-

National Institutes of Health Office of Dietary Supplements. (2021). Pantothenic Acid - Health Professional Fact Sheet. Retrieved February 2, 2026, from [Link]

Sources

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. (R)-2,4-DIHYDROXY-N-(3-HYDROXYPROPYL)-3,3-DIMETHYLBUTYRAMIDE [webbook.nist.gov]

- 3. CAS 79-50-5: (±)-Pantolactone | CymitQuimica [cymitquimica.com]

- 4. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4417-86-1 [sigmaaldrich.com]

- 7. This compound | C6H13NO3 | CID 2764170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. EP0528256A1 - D-2,4-dihydroxy-3,3-dimethylbutyronitrile, its production and use and process for production of D-pantolactone, D-2,4-dihydroxy-3,3-dimethylbutyramide and D-pantothenic acid - Google Patents [patents.google.com]

- 10. Pantothenic Acid - Health Professional Fact Sheet [ods.od.nih.gov]

- 11. PubChemLite - 2,4-dihydroxy-3,3-dimethylbutanenitrile (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 12. This compound | 4417-86-1 [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

2,4-Dihydroxy-3,3-dimethylbutanamide: Strategic Intermediate in the Chemo-Enzymatic Synthesis of Vitamin B5

[1]

Executive Summary

2,4-Dihydroxy-3,3-dimethylbutanamide (also known as Pantoic Acid Amide or Pantamide ) represents a critical divergence point in the industrial synthesis of Calcium Pantothenate (Vitamin B5) and Panthenol.[1] While traditional chemical pathways often proceed via the direct acid hydrolysis of pantonitrile to pantolactone, the amide intermediate offers a unique platform for enzymatic kinetic resolution .

This guide details the technical utility of this molecule, specifically focusing on its role as a substrate for stereoselective amidases—a "green chemistry" route that circumvents the need for expensive chiral resolving agents like quinine or brucine. By isolating or transiently generating the amide, process chemists can achieve enantiomeric excesses (

Part 1: Structural Chemistry & Stereoselectivity[1]

Molecular Architecture

The molecule (

| Property | Specification | Pharmaceutical Relevance |

| CAS (Racemic) | 4417-86-1 | Starting material for resolution.[1] |

| CAS (R-Isomer) | 27778-35-4 | The bioactive precursor (yields D-Pantothenic Acid).[1] |

| Melting Point | 126 - 128 °C | High MP allows for easy purification via crystallization.[1] |

| Solubility | Water, Alcohols | Compatible with aqueous enzymatic biotransformations. |

| Chirality | C2 Center | The hydroxyl group at C2 determines D/L configuration. |

The Stereochemical Challenge

Vitamin B5 activity is exclusive to the D-(R)-isomer .[1] Chemical synthesis from isobutyraldehyde and formaldehyde yields a racemic (DL) mixture.[1]

-

Traditional Route: Resolution of DL-Pantolactone using chiral amines (e.g., (-) 3-aminomethylpinane).[1] Expensive and solvent-heavy.[1]

-

Amide Route: Enzymatic hydrolysis of DL-Pantamide.[1] A D-selective amidase hydrolyzes only the D-amide to D-acid, leaving L-amide untouched.[1] This allows for facile separation based on solubility differences (Acid vs. Amide).[1]

Part 2: Synthetic Pathways & The "Amide Hub"

The production of this compound is typically integrated into the "Nitto-style" or "Fuji-style" chemo-enzymatic flows.[1]

Pathway Visualization

The following diagram illustrates the position of the amide within the industrial synthesis of Vitamin B5.

Figure 1: The Chemo-Enzymatic "Amide Hub" Pathway.[1] The amide serves as the stable substrate for stereoselective hydrolysis.

Synthesis of the Amide (Chemical vs. Biological)

-

Chemical Partial Hydrolysis:

-

Reagents: DL-Pantonitrile +

(controlled pH/Temp).[1] -

Challenge: Difficult to stop at the amide stage without proceeding to the acid; often requires metallic catalysts (

).

-

-

Biological Synthesis (Nitrile Hydratase):

Part 3: Experimental Protocol – Enzymatic Resolution

This protocol describes the kinetic resolution of racemic this compound using a D-stereospecific amidase.[1] This is a self-validating workflow where pH shift indicates reaction progress.[1]

Materials

-

Substrate: DL-2,4-Dihydroxy-3,3-dimethylbutanamide (0.5 M solution in phosphate buffer).

-

Enzyme: Recombinant D-Amidase (e.g., from Fusarium sp. or engineered E. coli lysate).[1]

-

Buffer: 50 mM Potassium Phosphate, pH 7.0.

-

Termination: 6N HCl.

-

Analysis: Chiral HPLC (Chiralpak AD-H or similar).[1]

Methodology

Step 1: Bioreactor Setup Dissolve 7.35 g of DL-Pantamide in 100 mL of phosphate buffer.[1] Thermostat the vessel to 30°C.

Step 2: Enzyme Initiation Add the lyophilized amidase (activity units must be pre-calibrated, typically 10 U/mL final conc).

-

Causality: The reaction produces D-Pantoic acid and Ammonia (

).[1] The release of ammonia will cause pH to rise.

Step 3: pH-STAT Control (Self-Validation) Maintain pH at 7.0 by automatic titration with 1N HCl.[1]

-

Validation Point: The volume of HCl consumed is directly proportional to the degree of conversion. When HCl consumption reaches 50% molar equivalent of the starting amide, the reaction has theoretically resolved the D-isomer.

Step 4: Termination & Separation Once conversion reaches ~48-50% (monitored by HPLC or HCl consumption):

-

Acidify mixture to pH 2.0 with HCl.

-

Extraction: Extract with Ethyl Acetate (x3).

-

Evaporate organic layer to obtain crude D-Pantolactone.[1]

Quality Control Table

| Parameter | Acceptance Criteria | Method |

| Conversion Rate | 48% - 52% | HPLC / Titration |

| Enantiomeric Excess ( | > 98.5% (D-isomer) | Chiral HPLC |

| Residual Protein | < 0.1% | Bradford Assay |

| Appearance | White Crystalline Solid (Lactone) | Visual |

Part 4: Impurity Profiling & Downstream Logic[1]

In pharmaceutical applications (USP/EP grades of Calcium Pantothenate), the purity of the intermediate amide dictates the final impurity profile.

Critical Impurities[1]

- -Alanine adducts: If the amide is not fully cleared before the condensation step.

-

Linear Pantoic Acid: Incomplete cyclization of the D-Acid post-resolution.[1]

-

Racemization Byproducts: If the L-Amide recycling loop (thermal racemization) is too aggressive, degradation products (dehydration) may accumulate.[1]

Recycling Logic (The Economic Driver)

The economic viability of using the amide intermediate relies on recycling the unwanted L-Amide.

Figure 2: L-Amide Recycling Loop.[1] Note that the amide is usually hydrolyzed to the acid salt for racemization, then re-converted.

References

-

Sakamoto, K., Yamada, H., & Shimizu, S. (1991).[7] Method of Producing D-Pantolactone. European Patent Application EP 0 436 730 A1.[1][7]

-

Sigma-Aldrich. (n.d.).[1] this compound Product Data.

-

Tang, L., et al. (2023).[1] Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone. Molecules, 28(13), 5123.

-

[1]

-

-

PubChem. (n.d.).[1][10] (R)-2,4-Dihydroxy-3,3-dimethylbutanamide Compound Summary. National Library of Medicine.[1]

-

[1]

-

-

Shimizu, S., et al. (1987).[1] Enzymatic Hydrolysis of Pantolactone. Agricultural and Biological Chemistry. (Foundational work on D-lactonase/amidase systems).

Sources

- 1. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]

- 6. US4124597A - Process for making (DL) pantolactone - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0528256A1 - D-2,4-dihydroxy-3,3-dimethylbutyronitrile, its production and use and process for production of D-pantolactone, D-2,4-dihydroxy-3,3-dimethylbutyramide and D-pantothenic acid - Google Patents [patents.google.com]

- 9. Mechanosynthesis of amides in the total absence of organic solvent from reaction to product recovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2,4-Dihydroxy-3,3-dimethylbutanamide (Pantothenamide)

Foreword: The Promise and Challenge of a Classic Antimetabolite

To the dedicated researchers, scientists, and drug development professionals exploring novel antimicrobial and antiparasitic agents, this guide offers a deep dive into the biological landscape of 2,4-Dihydroxy-3,3-dimethylbutanamide, more commonly known in the scientific literature as pantothenamide. This molecule, an amide analog of pantothenic acid (Vitamin B5), represents a compelling class of antimetabolites. Its deceptively simple structure belies a potent mechanism of action that hijacks one of the most conserved and essential metabolic pathways in pathogenic microorganisms: the biosynthesis of Coenzyme A (CoA).

This document moves beyond a mere recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in experimental causality. We will explore not just what pantothenamides do, but why they are effective, the critical experimental considerations required to accurately assess their potency, and the innovative strategies being employed to overcome their inherent limitations. The protocols detailed herein are designed to be self-validating, providing the necessary controls and rationale to ensure the generation of robust and reliable data. Every claim is substantiated by authoritative sources, providing a solid foundation for future research and development in this promising area.

Core Concept: A Trojan Horse Targeting Coenzyme A Metabolism

The biological activity of pantothenamide and its derivatives stems from their structural mimicry of pantothenic acid, the natural precursor to CoA. This mimicry allows them to act as "Trojan horses," gaining entry into microbial cells and being processed by the native CoA biosynthetic machinery.

Mechanism of Action: The Antimetabolite Strategy

Pantothenamides are not directly toxic. Their lethality is realized upon their intracellular conversion into fraudulent CoA analogs. This process, a form of "lethal synthesis," disrupts CoA-dependent pathways, which are central to cellular metabolism, including the Krebs cycle and fatty acid biosynthesis.

The key steps in this mechanism are as follows:

-

Uptake: The pantothenamide is transported into the microbial cell, presumably via transporters intended for pantothenic acid.

-

Enzymatic Conversion: Intracellular enzymes of the CoA biosynthesis pathway, starting with Pantothenate Kinase (PanK), mistakenly recognize and phosphorylate the pantothenamide.[1][2]

-

Formation of CoA Analogs: Subsequent enzymes in the pathway continue to process the modified intermediate, ultimately producing a CoA analog.

-

Inhibition of CoA-Utilizing Enzymes: These CoA antimetabolites then compete with authentic CoA, inhibiting essential enzymes. A key target identified in Plasmodium falciparum for some advanced analogs is Acetyl-CoA Synthetase (AcAS).[3]

The following diagram illustrates the metabolic conversion of pantothenamide into a disruptive CoA antimetabolite.

Caption: Mechanism of action of pantothenamide as a CoA antimetabolite.

Spectrum of Activity

Pantothenamides have demonstrated a broad spectrum of activity against various pathogens:

-

Antibacterial: They are active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[4][5][6]

-

Antifungal: Activity against fungal species has also been reported.

-

Antiplasmodial: They are particularly potent inhibitors of the malaria parasite, Plasmodium falciparum, affecting both the blood stages and the transmissible gametocytes.[1][3][7]

The Achilles' Heel: Hydrolysis by Serum Pantetheinases

The primary obstacle to the clinical development of first-generation pantothenamides is their rapid degradation in human serum.[8] This instability is mediated by a class of ubiquitous enzymes called pantetheinases (or vanins).[5][9]

Pantetheinases catalyze the hydrolysis of the amide bond in pantetheine, a natural metabolite. Due to structural similarity, they also efficiently cleave the labile amide bond of pantothenamides, breaking them down into inactive pantothenic acid and the corresponding amine.[9] This rapid inactivation renders the compounds ineffective in vivo.

Caption: Enzymatic degradation of pantothenamide by serum pantetheinases.

This enzymatic liability is a critical experimental consideration. As detailed in Protocol 2, standard in vitro assays using fresh serum or serum substitutes like Albumax II will contain active pantetheinases, leading to an underestimation of a compound's true potency.[1]

Experimental Protocols: A Guide to Accurate Assessment

The following protocols are designed to provide a robust framework for evaluating the biological activity of pantothenamides, with specific attention to mitigating the confounding factor of enzymatic degradation.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a pantothenamide against a bacterial strain.

Causality Behind Experimental Choices:

-

Broth Microdilution: This method is preferred over disk diffusion as it provides a quantitative MIC value, which is essential for structure-activity relationship (SAR) studies.

-

Serum-Free Medium: To assess intrinsic activity, initial screening must be performed in a minimal medium without serum to prevent pantetheinase degradation.[5]

-

Checkerboard Titration: When testing in the presence of serum, a pantetheinase inhibitor must be co-administered. A checkerboard assay allows for the determination of synergistic effects and the concentration of inhibitor needed to restore pantothenamide activity.[5]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution: Prepare a two-fold serial dilution of the pantothenamide compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth or a defined minimal medium).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

-

(Optional) Testing in Serum: To simulate physiological conditions, repeat the assay in a medium containing 10% heat-inactivated fetal bovine serum (FBS) and a range of concentrations of a pantetheinase inhibitor (e.g., RR6).[5] Perform a checkerboard titration to find the optimal combination.

Sources

- 1. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated | PLOS One [journals.plos.org]

- 2. Pantothenamides Are Potent, On-Target Inhibitors of Plasmodium falciparum Growth When Serum Pantetheinase Is Inactivated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization and target validation of the antimalarial pantothenamide MMV693183 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. Combination of Pantothenamides with Vanin Inhibitors as a Novel Antibiotic Strategy against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antimicrobial activity of pantothenamides against uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Pantetheinase-Resistant Pantothenamide with Potent, On-Target, and Selective Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. journals.asm.org [journals.asm.org]

A Comprehensive Technical Guide to the Solubility of 2,4-Dihydroxy-3,3-dimethylbutanamide (Dexpanthenol)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dihydroxy-3,3-dimethylbutanamide, commonly known as dexpanthenol or provitamin B5. As a widely utilized active pharmaceutical ingredient (API) and cosmetic ingredient, a thorough understanding of its solubility is paramount for formulation development, bioavailability, and product stability. This document synthesizes available data on the physicochemical properties of dexpanthenol that govern its solubility, presents its qualitative and quantitative solubility in various common solvents, and provides a detailed, field-proven experimental protocol for determining its solubility. This guide is intended to be a practical resource for researchers and formulation scientists, enabling them to make informed decisions in the development of novel drug delivery systems and cosmetic formulations.

Introduction: The Critical Role of Solubility in Dexpanthenol Formulations

This compound, or dexpanthenol, is the biologically active alcohol analog of pantothenic acid (Vitamin B5). Its therapeutic and cosmetic efficacy is intrinsically linked to its successful delivery to the target site, a process heavily influenced by its solubility in the formulation vehicle. Inadequate solubilization can lead to precipitation, reduced bioavailability, and inconsistent product performance. Conversely, a comprehensive understanding of its solubility profile in a range of solvents empowers formulators to design stable, effective, and aesthetically pleasing products.

This guide delves into the fundamental principles governing the solubility of this highly hydrophilic molecule. We will explore its physicochemical properties, systematically review its solubility in common pharmaceutical and cosmetic solvents, and provide a robust experimental framework for researchers to conduct their own precise solubility assessments.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For dexpanthenol, several key physicochemical parameters are determinative.

Molecular Structure and Hydrogen Bonding

Dexpanthenol is a relatively small molecule with a molecular weight of 205.25 g/mol . Its structure features multiple hydroxyl (-OH) groups and an amide (-CONH-) linkage, making it a potent hydrogen bond donor and acceptor. PubChem computes that dexpanthenol has four hydrogen bond donors and four hydrogen bond acceptors . This extensive hydrogen bonding capability is the primary driver of its high affinity for polar solvents.

Diagram: Molecular Structure and Hydrogen Bonding Potential of Dexpanthenol

Caption: Dexpanthenol's structure highlighting its multiple hydroxyl and amide groups, which are key to its hydrogen bonding capacity.

Polarity, pKa, and LogP

The polarity of dexpanthenol is further quantified by its partition coefficient (LogP). The LogP value is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity. Dexpanthenol has a LogP of -1.06 at 22°C , confirming its hydrophilic nature.

The predicted pKa of dexpanthenol is approximately 13.03 , indicating it is a very weak acid and will remain in its neutral, unionized form across the physiological pH range. This is significant because the ionized form of a compound is generally more water-soluble than its neutral counterpart.

Solubility Profile of Dexpanthenol

The following sections summarize the known solubility of dexpanthenol in a range of common solvents. It is important to note that while qualitative data is widely available, precise quantitative solubility data is less common in publicly accessible literature.

Qualitative Solubility

Dexpanthenol exhibits a broad range of solubility depending on the polarity of the solvent. The following table summarizes its qualitative solubility based on established pharmaceutical definitions.

| Solvent | Polarity | Qualitative Solubility |

| Water | High | Very Soluble / Freely Soluble[1][2][3] |

| Ethanol | High | Very Soluble / Freely Soluble[1][2][3] |

| Methanol | High | Very Soluble / Freely Soluble[1][2][3] |

| Propylene Glycol | High | Very Soluble / Freely Soluble[1][2] |

| Glycerin | High | Slightly Soluble[3] |

| Diethyl Ether | Low | Slightly Soluble / Moderately Soluble[3] |

| Chloroform | Low | Soluble[3][4] |

| Fats and Oils | Very Low | Insoluble / Practically Insoluble[2][4] |

Quantitative Solubility

Quantitative solubility data for dexpanthenol is limited in the scientific literature. The most frequently cited quantitative value is in water:

-

Water: >509 g/L at 22°C

Experimental Determination of Dexpanthenol Solubility: A Practical Guide

To obtain precise quantitative solubility data for specific formulation development, experimental determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for its reliability.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (dexpanthenol) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: A simplified workflow for determining the equilibrium solubility of dexpanthenol using the shake-flask method.

Detailed Experimental Protocol

Materials and Equipment:

-

Dexpanthenol (analytical grade)

-

Solvents of interest (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or solvent mixture.

-

Addition of Dexpanthenol: To a series of vials, add a pre-weighed excess amount of dexpanthenol. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Addition of Solvent: Add a known volume of the solvent to each vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method.

Analytical Method: HPLC-UV for Dexpanthenol Quantification

A reversed-phase HPLC method with UV detection is a reliable and commonly used technique for the quantification of dexpanthenol.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v)[5].

-

Flow Rate: 1.0 - 1.5 mL/min[5]

-

Detection Wavelength: 205 nm[5]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Calibration: Prepare a series of standard solutions of dexpanthenol of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. The concentration of dexpanthenol in the experimental samples can then be determined from this curve.

Factors Influencing Dexpanthenol Solubility

Several factors can influence the solubility of dexpanthenol in a given system:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this effect is compound-specific and should be determined experimentally if temperature variations are expected during product manufacturing, storage, or use. Heating dexpanthenol above 70°C may lead to racemization[2].

-

pH: As a neutral molecule across a wide pH range, the solubility of dexpanthenol is not significantly affected by pH changes in aqueous solutions.

-

Co-solvents: The solubility of dexpanthenol can be modulated by the use of co-solvents. For instance, in aqueous formulations, the addition of glycols like propylene glycol can enhance the overall solvent capacity for other less soluble ingredients.

-

Presence of Other Excipients: The presence of salts, surfactants, and polymers in a formulation can influence the solubility of dexpanthenol through various mechanisms such as salting-in/salting-out effects or micellar solubilization.

Conclusion and Future Perspectives

This compound (dexpanthenol) is a highly hydrophilic compound with excellent solubility in polar solvents such as water, ethanol, methanol, and propylene glycol. This solubility is primarily driven by its extensive hydrogen bonding capacity. While qualitative solubility data is well-established, there is a need for more comprehensive quantitative data across a range of solvents and temperatures to facilitate advanced formulation design.

The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the solubility of dexpanthenol in their specific systems of interest. A thorough understanding and experimental validation of dexpanthenol's solubility are critical steps in the development of stable, effective, and reliable pharmaceutical and cosmetic products. Future research should focus on generating a comprehensive, publicly available database of quantitative dexpanthenol solubility in various solvent systems and at different temperatures to further aid formulators in their development endeavors.

References

-

Ataman Kimya. (n.d.). DEXPANTHENOL (PANTHENOL). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dexpanthenol. PubChem. Retrieved from [Link]

-

Anmol Chemicals. (2025, October 11). Dexpanthenol or D-Panthenol BP Ph Eur USP FCC Food Grade Manufacturers. Retrieved from [Link]

-

GUINAMA. (2024, November 18). 93219-DEXPANTHENOL. Retrieved from [https://www.guin pertantoama.com/en/dexpanthenol.html]([Link] pertantoama.com/en/dexpanthenol.html)

-

ChemBK. (n.d.). Dexpanthenol. Retrieved from [Link]

- Farhangi, M., et al. (2015). Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation. Iranian Journal of Pharmaceutical Research, 14(4), 1255–1263.

-

Wikipedia. (n.d.). Panthenol. Retrieved from [Link]

- Bezugla, O., et al. (2023). Study of factors affecting the in vitro release of dexpanthenol from solutions and topical semi-solid preparations. ScienceRise: Pharmaceutical Science, 3(43), 4-15.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

Charles University in Prague. (n.d.). CHARLES UNIVERSITY IN PRAGUE. Retrieved from [Link]

- da Silva, A. C. S., et al. (2010). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 46(4), 795-802.

Sources

- 1. researchgate.net [researchgate.net]

- 2. guinama.com [guinama.com]

- 3. Panthenol - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Analytical Characterization of 2,4-Dihydroxy-3,3-dimethylbutanamide

This compound, a chiral amide, serves as a critical intermediate in the synthesis of D-panthenol (Provitamin B5) and other pharmaceutically relevant molecules.[1][2] The stereochemistry and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust and multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational element of drug development and manufacturing.

This guide provides a comprehensive overview of the essential analytical methods for the complete characterization of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for establishing identity, purity, structure, and stability. The validation of these analytical methods is crucial for ensuring that the data generated is reliable, repeatable, and compliant with regulatory standards such as those outlined by the International Conference on Harmonisation (ICH).[3][4][5]

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| Molecular Formula | C₆H₁₃NO₃ | PubChem[6] |

| Molecular Weight | 147.17 g/mol | PubChem[6] |

| Exact Mass | 147.08954328 Da | PubChem[6] |

| CAS Number | 4417-86-1 | PubChem[6] |

| Chirality | Contains one stereocenter at C2 | PubChem[2][6] |

| Hydrogen Bond Donors | 3 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| Topological Polar Surface Area | 83.6 Ų | PubChem[6] |

Workflow for Comprehensive Characterization

A multi-technique approach is essential for unambiguous characterization. The following workflow illustrates the logical relationship between different analytical methods to establish the identity, purity, and structure of this compound.

Caption: Integrated analytical workflow for this compound.

Chromatographic Methods: Purity and Enantiomeric Specificity

Chromatography is the cornerstone for assessing the purity of this compound, separating it from starting materials, by-products, and degradation products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

Causality: RP-HPLC is the method of choice for quantifying non-volatile polar compounds. Given the polar nature of this compound (LogP ≈ -1), a C18 column with a highly aqueous mobile phase is appropriate. The absence of a strong chromophore necessitates UV detection at a low wavelength (~210 nm) where the amide bond absorbs.

Experimental Protocol:

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).

-

Mobile Phase Preparation:

-

Phase A: 0.1% Phosphoric Acid in Water.

-

Phase B: Acetonitrile.

-

Filter through a 0.45 µm membrane and degas.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound standard or sample.

-

Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as needed for the calibration curve.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[9] This involves assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[10]

Caption: Key parameters for HPLC method validation as per ICH guidelines.

Chiral HPLC for Enantiomeric Purity

Causality: Since this compound is chiral, its biological activity is likely stereospecific. It is critical to control the enantiomeric purity, especially when synthesizing a specific enantiomer like the (R)-form for D-panthenol. Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction and separation of enantiomers. Polysaccharide-based CSPs are broadly applicable and a good starting point.[11][12]

Experimental Protocol:

-

Instrumentation: HPLC system with a UV/PDA detector.

-

Column: Chiralpak ID-3 (or similar amylose-based CSP), 150 x 4.6 mm, 3 µm.[13]

-

Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v) with 0.1% diethylamine (as a modifier to improve peak shape).

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

-

System Suitability: Inject a racemic mixture of this compound to confirm baseline separation of the two enantiomers. The resolution should be >1.5.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of this compound (presence of hydroxyl and amide groups), derivatization is mandatory. Silylation with an agent like BSTFA converts the polar -OH and -NH groups into non-polar trimethylsilyl (TMS) ethers and amides, making the molecule suitable for GC analysis.[14]

Experimental Protocol:

-

Derivatization:

-

Place ~1 mg of the sample in a GC vial.

-

Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

-

Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst.

-

Cap the vial and heat at 70°C for 30 minutes.

-

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

-

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

GC Conditions:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial: 80°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-550.

-

-

Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a derivatized standard.[15][16]

Spectroscopic Methods: Structural Confirmation

Spectroscopic techniques provide orthogonal data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often suitable and allows for the exchange and disappearance of labile -OH and -NH₂ protons, aiding in peak assignment.[17]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for complete assignment.

-

Expected ¹H NMR Signals (in D₂O, approximate):

-

δ ~0.9 ppm (singlet, 6H): Two equivalent methyl groups (-C(CH₃)₂).

-

δ ~3.3-3.4 ppm (AB system or two doublets, 2H): Diastereotopic protons of the -CH₂OH group.

-

δ ~3.9 ppm (singlet, 1H): The proton on the chiral carbon (-CH(OH)-).

-

Note: Amide (NH₂) and hydroxyl (OH) protons will exchange with D₂O and will not be observed.

-

Mass Spectrometry (MS)

Causality: When coupled with liquid chromatography (LC-MS), mass spectrometry provides highly sensitive molecular weight confirmation. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[17]

Experimental Protocol (LC-MS):

-

Instrumentation: An LC system coupled to an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Mobile Phase: Use volatile buffers like ammonium formate or formic acid in the HPLC mobile phase.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Expected Ions:

-

[M+H]⁺: m/z 148.0968 (Calculated for C₆H₁₄NO₃⁺)

-

[M+Na]⁺: m/z 170.0788 (Calculated for C₆H₁₃NO₃Na⁺)

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple technique for confirming the presence of key functional groups, providing a unique "fingerprint" for the molecule.[18][19]

Experimental Protocol:

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3200 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amide |

| 2960 - 2850 | C-H stretch | Alkyl groups |

| ~1650 (strong) | C=O stretch (Amide I) | Amide |

| ~1620 | N-H bend (Amide II) | Primary Amide |

| ~1050 | C-O stretch | Alcohol |

Thermal Analysis: Stability and Physical Properties

Causality: Simultaneous Thermal Analysis (STA), combining Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information on thermal stability, decomposition, and phase transitions (like melting) in a single experiment.[20][21][22] This is vital for determining appropriate storage and processing conditions.

Experimental Protocol:

-

Instrumentation: STA (TGA-DSC) instrument.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

Analysis Conditions:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Heat from 30°C to 400°C at a rate of 10°C/min.

-

-

Data Interpretation:

References

-

International Journal of Creative Research Thoughts. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIMETHYL FUMARATE BY RP-HPLC METHOD. IJCRT.org. Available at: [Link]

-

Tătaru, A., et al. (2018). Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. PMC - NIH. Available at: [Link]

-

Chaudhary, R. & Singh, B. (2018). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

-

PubChem. 2,4-dihydroxy-3,3-dimethylbutanenitrile. National Center for Biotechnology Information. Available at: [Link]

-

Tan, H., et al. (2026). Identification and quantification of two etomidate analogues ABP-700 and 2,6-dichloro-3-fluoro-etomidate in e-cigarette liquid and hair by GC-MS and LC-MS/MS. PubMed. Available at: [Link]

-

Fahelelbom, K. M. (2016). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available at: [Link]

-

US Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA.gov. Available at: [Link]

-

Lubis, R., et al. (2021). HPLC Method for Simultaneous Determination of Dextromethorphan Hydrobromide, Chlorpheniramine Maleate and Potassium Sorbate in Cough Syrup. ResearchGate. Available at: [Link]

-

Adhab, M. A., et al. (2025). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). ResearchGate. Available at: [Link]

-

CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. (n.d.). Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography‐Mass Spectrometry in SIM Mode. Available at: [Link]

-

ResearchGate. (2025). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Available at: [Link]

-

LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

-

Supporting Information. (2018). The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amide. Available at: [Link]

-

Scifiniti Publishing. (n.d.). 4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]

-

PubChem. (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;octanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

-

A. A. A. A. (2010). Chiral Drugs: An Overview. PMC - PubMed Central. Available at: [Link]

-

Anerao, A., et al. (2018). Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis. Available at: [Link]

-

Brieflands. (2025). Gas Chromatography Mass Spectrometry Analysis, Antioxidant and Antimicrobial Activities of Aerial Part Extracts of Cachrys scabra. Available at: [Link]

-

ResearchGate. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Available at: [Link]

-

ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. Available at: [Link]

-

PubMed. (2024). Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC-MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (2022). To perform Gas chromatography and Mass spectroscopy (GC-MS) analysis of Achyranthes aspera L. leaf extract. Available at: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Available at: [Link]

-

Scifiniti Publishing. (n.d.). Study of the 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one by IR, Raman spectroscopy, and DFT. Available at: [Link]

Sources

- 1. This compound | 4417-86-1 [chemicalbook.com]

- 2. (R)-2,4-Dihydroxy-3,3-dimethylbutanamide | C6H13NO3 | CID 6934101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. particle.dk [particle.dk]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. This compound | C6H13NO3 | CID 2764170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. pharmtech.com [pharmtech.com]

- 10. wjarr.com [wjarr.com]

- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. japsonline.com [japsonline.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. jddtonline.info [jddtonline.info]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. scifiniti.com [scifiniti.com]

- 20. cetco.com [cetco.com]

- 21. researchgate.net [researchgate.net]

- 22. perkinelmer.com.ar [perkinelmer.com.ar]

Application Note: Large-Scale Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide

Abstract

This application note details the scalable synthesis and purification of 2,4-Dihydroxy-3,3-dimethylbutanamide (CAS: 4417-86-1), also known as D-Pantamide .[1] As the amide derivative of D-pantoic acid, this molecule is a critical chiral intermediate in the biosynthesis of Coenzyme A (CoA) and the industrial production of Pantothenic Acid (Vitamin B5) analogues. The protocol outlined below utilizes a controlled ammonolysis of D-(-)-Pantolactone, optimized for kilogram-scale production. Emphasis is placed on thermodynamic control to prevent racemization and hydrolysis, ensuring high optical purity (

Introduction & Strategic Route Analysis

The Molecule

This compound is the primary amide of pantoic acid.[1] Its structure features a gem-dimethyl group at the

-

Key Application: Precursor for enzymatic ligation with

-alanine derivatives (Pantothenate Synthetase assays) and fragment-based drug discovery targeting CoA biosynthesis pathways (e.g., Mycobacterium tuberculosis PanK inhibitors).[1] -

Stereochemistry: The biological activity is strictly limited to the (R)-enantiomer (derived from D-pantolactone).[1]

Synthetic Pathway Selection

While enzymatic routes (e.g., nitrile hydratase on pantonitrile) exist, the most robust scalable route is the nucleophilic ring-opening of D-(-)-Pantolactone with ammonia.[1]

Reaction Scheme:

Process Challenges:

-

Exothermicity: The ammonolysis of lactones is exothermic.[1] Uncontrolled heat release on a large scale can lead to solvent boiling and safety hazards.[1]

-

Reversibility/Hydrolysis: In the presence of water and heat, the amide can hydrolyze back to pantoic acid (ammonium salt).

-

Optical Purity: High temperatures can induce racemization at the

-chiral center.[1]

Visualized Process Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the transformation and potential side reactions.

Figure 1: Reaction pathway showing the nucleophilic attack of ammonia on the lactone carbonyl. Red dotted lines indicate reversible side reactions to be avoided.

Industrial Process Flow Diagram (PFD)

The workflow for kilogram-scale production.[1]

Figure 2: Unit operation sequence for the isolation of D-Pantamide.

Experimental Protocols

Protocol A: Large-Scale Ammonolysis (1.0 kg Scale)

Objective: Convert D-pantolactone to D-pantamide with

Materials:

-

D-(-)-Pantolactone (1.0 kg, 7.68 mol)[1]

-

Methanol (Anhydrous, 2.0 L)[1]

-

Ammonia solution (25-28% in water, or 7N in Methanol)[1]

-

Recommendation: Use 7N NH3 in Methanol for easier solvent stripping and to minimize hydrolysis risk.[1]

-

Quantity: 2.5 equivalents (~2.7 L of 7N solution).

-

Procedure:

-

Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Connect the jacket to a cryostat set to 0°C.

-

Dissolution: Charge D-pantolactone (1.0 kg) and Methanol (1.0 L) into the reactor. Stir at 150 RPM until fully dissolved.

-

Cooling: Cool the lactone solution to an internal temperature of 2–5°C .

-

Ammonia Addition (Critical Step):

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1] The lactone spot (

) should disappear, and the amide spot (

Protocol B: Purification & Isolation

Objective: Isolate crystalline solid with

Procedure:

-

Concentration: Transfer the reaction mixture to a rotary evaporator (industrial scale: thin-film evaporator). Concentrate under reduced pressure (vacuum) at 40–45°C to remove methanol and excess ammonia.[1]

-

Solvent Swap (Azeotropic Drying): Add 1.0 L of Ethyl Acetate (EtOAc) to the oil and re-concentrate to remove residual traces of water/methanol.[1] Repeat if necessary.

-

Crystallization:

-

Dissolve the thick oil in minimal warm EtOAc (approx.[1] 1.5 L at 45°C).

-

Slowly add n-Hexane or Heptane (approx.[1] 1.0 L) until the solution becomes slightly turbid.

-

Cool slowly to room temperature with gentle stirring, then chill to 0–4°C for 4 hours.

-

White crystalline needles should precipitate.[1]

-

-

Filtration: Filter the solids using a Nutsche filter or Buchner funnel.

-

Wash: Wash the filter cake with cold 1:1 EtOAc/Hexane (500 mL).

-

Drying: Dry in a vacuum oven at 40°C for 24 hours.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Input (Lactone) | 1.0 kg (7.68 mol) | D-(-)-Pantolactone |

| Reagent (NH3) | 2.5 Equivalents | Excess drives equilibrium |

| Reaction Time | 16 Hours | Ambient Temp |